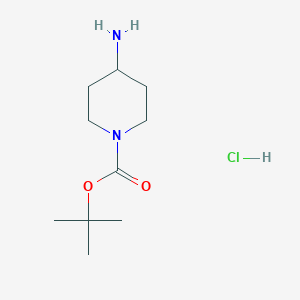

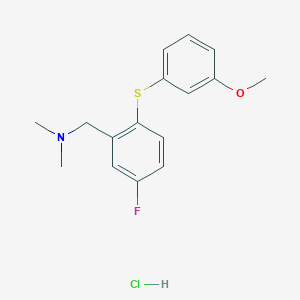

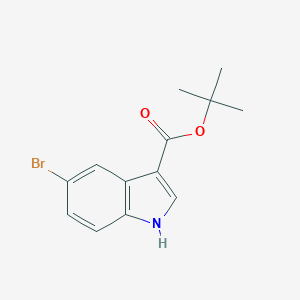

5-Bromo-1H-indol-3-carboxilato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-Butyl 5-bromo-1H-indole-3-carboxylate is a chemical of interest in various fields of chemistry and pharmaceuticals due to its potential as an intermediate in the synthesis of more complex molecules. While the provided papers do not directly discuss tert-Butyl 5-bromo-1H-indole-3-carboxylate, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related indole derivatives is well-documented in the provided papers. For instance, the synthesis of tert-butyl esters of indole-5-carboxylic acid is achieved by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, as described in one of the studies . Another paper discusses the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 5-bromo-1H-indole-3-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of tert-Butyl 5-bromo-1H-indole-3-carboxylate once synthesized.

Chemical Reactions Analysis

The reactivity of indole derivatives is influenced by the substituents on the indole ring. For example, the presence of a tert-butyl group can affect the electron density and steric hindrance, which in turn can influence the reactivity of the compound in further chemical reactions . The papers provide insights into the reactivity of similar compounds, which could be extrapolated to tert-Butyl 5-bromo-1H-indole-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The provided papers discuss the characterization of related compounds using NMR, IR, MS, and computational methods like DFT . These studies can help predict the properties of tert-Butyl 5-bromo-1H-indole-3-carboxylate and guide its handling and use in further chemical synthesis.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas . Muestran varias propiedades biológicamente vitales y han atraído una atención creciente en los últimos años .

Aplicaciones antimicrobianas

Los derivados del indol han demostrado potencial en la lucha contra los microbios . Su estructura única les permite interactuar con varios objetivos biológicos, lo que los hace efectivos en este campo .

Tratamiento de diversos trastornos

Los derivados del indol se han utilizado en el tratamiento de diferentes tipos de trastornos en el cuerpo humano . Esto incluye una amplia gama de afecciones, lo que demuestra la versatilidad de estos compuestos .

Aplicaciones antivirales

Los derivados del indol poseen actividades antivirales . Se han preparado y reportado derivados específicos como agentes antivirales, que muestran actividad inhibitoria contra varios virus .

Aplicaciones antiinflamatorias

Los derivados del indol han mostrado propiedades antiinflamatorias . Esto los hace útiles en el tratamiento de afecciones caracterizadas por inflamación

Mecanismo De Acción

Target of Action

Tert-Butyl 5-bromo-1H-indole-3-carboxylate, also known as N-Boc-5-bromoindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl 5-bromo-1H-indole-3-carboxylate. For instance, storage conditions can affect the compound’s stability . .

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling . If skin or eye irritation occurs or persists, medical advice or attention should be sought .

Propiedades

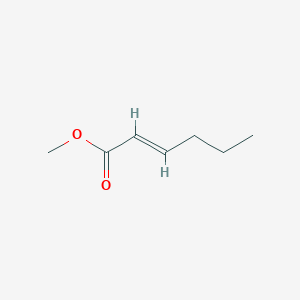

IUPAC Name |

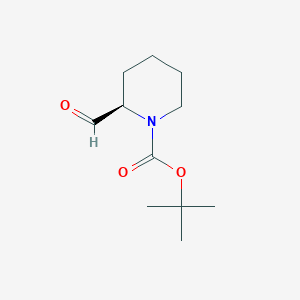

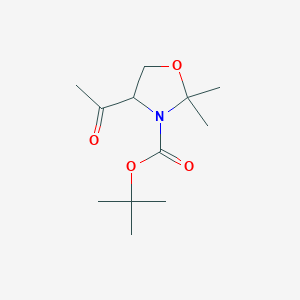

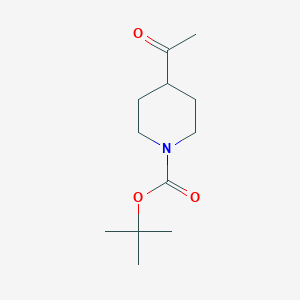

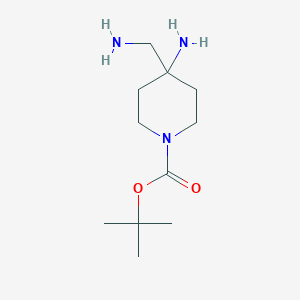

tert-butyl 5-bromo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCLXRQHVKTSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647745 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033265-51-8 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.